molecular formula C13H10ClNO4 B8434170 1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

Cat. No.: B8434170
M. Wt: 279.67 g/mol
InChI Key: LAVVGXUZRXYJAZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C13H10ClNO4 and its molecular weight is 279.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

1-(3-chlorophenoxy)-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO4/c1-18-13-8-10(15(16)17)5-6-12(13)19-11-4-2-3-9(14)7-11/h2-8H,1H3

InChI Key

LAVVGXUZRXYJAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottom flask was added 3-chlorophenol (4.13 g, 32.1 mmol), 1-fluoro-2-methoxy-4-nitrobenzene (5.00 g, 29.2 mmol), potassium carbonate (6.06 g, 43.8 mmol) and acetonitrile (25 mL). The reaction was heated to 95° C. for 48 hours. The reaction was cooled to room temperature and was purified by column chromatography on silica gel (hexane/ethyl acetate=3:1). The reaction was poured into sodium hydroxide (2 mol) and extracted with ethyl acetate. The ethyl acetate layers were washed with sodium hydroxide (2 mol), water and brine. The combined organic layers were dried over sodium sulfate, filtered and solvent removed. A small amount of methanol added and oil was triturated to obtain the title compound (7.5 g) having the following physical data.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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